2,3-Dibromo-6-fluorobenzyl bromide
Overview
Description
2,3-Dibromo-6-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br3F. It is a derivative of benzyl bromide, where the benzene ring is substituted with two bromine atoms at the 2 and 3 positions and a fluorine atom at the 6 position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluorobenzyl bromide typically involves the bromination of 6-fluorobenzyl bromide. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the benzene ring.
Reduction: The compound can be reduced to form 2,3-dibromo-6-fluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of 2,3-dibromo-6-fluorotoluene.
Scientific Research Applications
2,3-Dibromo-6-fluorobenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophilesThe fluorine atom influences the electronic properties of the benzene ring, directing electrophilic aromatic substitution to specific positions .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,6-Difluorobenzyl bromide: Fluorine atoms at the 2 and 6 positions.
4-Bromo-2-fluorobenzyl bromide: Bromine at the 4 position and fluorine at the 2 position.
Uniqueness
2,3-Dibromo-6-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
1,2-dibromo-3-(bromomethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGAVGJIYMIWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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